molecular formula C13H13NO2S B2409913 5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1552064-00-2

5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2409913
CAS No.: 1552064-00-2
M. Wt: 247.31
InChI Key: RILIEMACTLYGRV-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid is an organic compound with a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific information about the biological activity of your compound, it’s difficult to predict its mechanism of action .

Future Directions

The study of thiazole derivatives is an active area of research due to their presence in many biologically active compounds . Future research could involve the synthesis of new thiazole derivatives, the study of their biological activity, and their potential applications in medicine and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylethylamine with a thioamide in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted thiazoles.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A precursor in the synthesis of the compound.

    Thiazole: The core structure of the compound.

    Thioamides: Used in the synthesis of thiazole derivatives.

Uniqueness

5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a phenylethyl group and a carboxylic acid group attached to the thiazole ring. This combination of functional groups imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

5-methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-12(13(15)16)14-11(17-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILIEMACTLYGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552064-00-2
Record name 5-methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid
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